Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052544-09-8
VCID: VC7143473
InChI: InChI=1S/C21H24N2O3S.ClH/c1-2-26-21(25)18-16-10-11-23(12-14-6-4-3-5-7-14)13-17(16)27-20(18)22-19(24)15-8-9-15;/h3-7,15H,2,8-13H2,1H3,(H,22,24);1H
SMILES: CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4CC4.Cl
Molecular Formula: C21H25ClN2O3S
Molecular Weight: 420.95

Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

CAS No.: 1052544-09-8

Cat. No.: VC7143473

Molecular Formula: C21H25ClN2O3S

Molecular Weight: 420.95

* For research use only. Not for human or veterinary use.

Ethyl 6-benzyl-2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride - 1052544-09-8

Specification

CAS No. 1052544-09-8
Molecular Formula C21H25ClN2O3S
Molecular Weight 420.95
IUPAC Name ethyl 6-benzyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C21H24N2O3S.ClH/c1-2-26-21(25)18-16-10-11-23(12-14-6-4-3-5-7-14)13-17(16)27-20(18)22-19(24)15-8-9-15;/h3-7,15H,2,8-13H2,1H3,(H,22,24);1H
Standard InChI Key GBJFQVDYXWMDIZ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4CC4.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure features a bicyclic tetrahydrothieno[2,3-c]pyridine system, a hybrid of a thiophene ring fused to a partially saturated pyridine moiety. Key substituents include:

  • A benzyl group at position 6, introducing aromatic hydrophobic interactions.

  • A cyclopropanecarboxamido group at position 2, contributing conformational rigidity and hydrogen-bonding potential.

  • An ethyl ester at position 3, enhancing solubility and serving as a prodrug modification site.

The hydrochloride salt form improves crystallinity and stability, critical for handling and storage in research settings.

Table 1: Molecular Descriptors

PropertyValue
CAS No.1052544-09-8
Molecular FormulaC21H25ClN2O3S\text{C}_{21}\text{H}_{25}\text{ClN}_2\text{O}_3\text{S}
Molecular Weight420.95 g/mol
IUPAC NameEthyl 6-benzyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate; hydrochloride
SMILESCCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4CC4.Cl
InChI KeyGBJFQVDYXWMDIZ-UHFFFAOYSA-N

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), cyclopropane methylene groups (δ 1.0–1.5 ppm), and ethyl ester protons (δ 1.2–4.3 ppm). Infrared (IR) spectroscopy would confirm carbonyl stretches for the amide (~1650 cm1^{-1}) and ester (~1730 cm1^{-1}) groups. Density Functional Theory (DFT) simulations could predict electron density distributions, guiding reactivity assessments.

CompoundMolecular TargetBioactivity
ClopidogrelP2Y12_{12} receptorAntiplatelet
Ethyl 6-benzyl-... (This Compound)UndeterminedResearch-stage
Ethyl 6-methyl-...Kinase inhibitionAnticancer (hypothesized)

Analytical and Computational Characterization

Spectroscopic Validation

  • 1^1H NMR: Expected resonances include:

    • Benzyl protons: 7.25–7.35 ppm (multiplet, 5H).

    • Cyclopropane CH2_2: 1.10–1.30 ppm (multiplet, 4H).

    • Ethyl ester: δ 1.25 (triplet, 3H), 4.15 (quartet, 2H).

  • LC-MS: Molecular ion peak at m/z 421.0 ([M+H]+^+) with isotopic pattern matching chlorine.

Solubility and LogP Predictions

Computational models (e.g., ALOGPS) estimate a logP of ~3.2, indicating moderate lipophilicity. Aqueous solubility is likely <1 mg/mL, necessitating dimethyl sulfoxide (DMSO) for in vitro assays.

Future Research Trajectories

Biological Screening Priorities

  • In Vitro Profiling: Assays against kinase panels, GPCR arrays, and microbial strains.

  • ADMET Studies: Absorption, distribution, metabolism, excretion, and toxicity predictions.

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Enantioselective routes to access stereoisomers.

  • Green Chemistry: Solvent-free mechanochemical synthesis to enhance sustainability.

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